

# An In-Depth Technical Guide to the Synthesis of 7-(Carboxymethoxy)-4-methylcoumarin

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## Compound of Interest

**Compound Name:** 7-(Carboxymethoxy)-4-methylcoumarin

**Cat. No.:** B1360361

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This guide provides a comprehensive overview and detailed protocols for the synthesis of **7-(Carboxymethoxy)-4-methylcoumarin**, a fluorescent derivative of coumarin with applications in various scientific fields. The synthesis is a two-step process commencing with the Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to introduce the carboxymethoxy group.

## Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The initial step involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin. This classic reaction, known as the Pechmann condensation, is a cornerstone of coumarin synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Reaction Scheme:

Resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form 7-hydroxy-4-methylcoumarin.

## Experimental Protocol:

A general and effective procedure for the synthesis of 7-hydroxy-4-methylcoumarin is as follows:[3]

- In a flask equipped with a mechanical stirrer and an ice bath, cool 15 mL of concentrated sulfuric acid to below 10°C.
- Separately, prepare a solution of 3.7 g of finely powdered resorcinol in 4.5 g (4.4 mL) of ethyl acetoacetate.
- Slowly add the resorcinol-ethyl acetoacetate solution to the cooled sulfuric acid while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stand at room temperature for 12-24 hours.
- Pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice and water with vigorous stirring.
- Collect the precipitated crude product by filtration and wash with cold water.
- For purification, dissolve the crude product in a 5% aqueous sodium hydroxide solution and filter to remove any insoluble impurities.
- Re-precipitate the 7-hydroxy-4-methylcoumarin by the slow addition of dilute sulfuric acid until the solution is acidic.
- Collect the purified product by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for higher purity.[3]

## Quantitative Data:

Reactant/ Product	Molecular Formula	Molecular Weight (g/mol)	Quantity	Role	Typical Yield (%)	Melting Point (°C)
Resorcinol	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	110.11	3.7 g	Phenolic Substrate	80-90	-
Ethyl Acetoaceta te	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	130.14	4.5 g (4.4 mL)	β- Ketoester	-	-
Sulfuric Acid (conc.)	H <sub>2</sub> SO <sub>4</sub>	98.08	15 mL	Catalyst	-	-
7-Hydroxy- 4- methylcou marin	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>	176.17	-	Product	82-90 <sup>[3]</sup>	185-190 <sup>[4]</sup>

## Step 2: Synthesis of 7-(Carboxymethoxy)-4-methylcoumarin via Williamson Ether Synthesis

The second step involves the carboxymethylation of the hydroxyl group of 7-hydroxy-4-methylcoumarin. This is achieved through a Williamson ether synthesis, a reliable method for forming ethers.<sup>[5][6][7][8][9]</sup> In this case, the phenoxide ion of 7-hydroxy-4-methylcoumarin acts as a nucleophile, attacking an  $\alpha$ -haloacetic acid, such as chloroacetic acid.

### Reaction Scheme:

7-hydroxy-4-methylcoumarin is deprotonated by a base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with chloroacetic acid to yield **7-(carboxymethoxy)-4-methylcoumarin**.

### Experimental Protocol:

The following protocol is adapted from established procedures for Williamson ether synthesis and carboxymethylation of hydroxyl-containing compounds.<sup>[10]</sup>

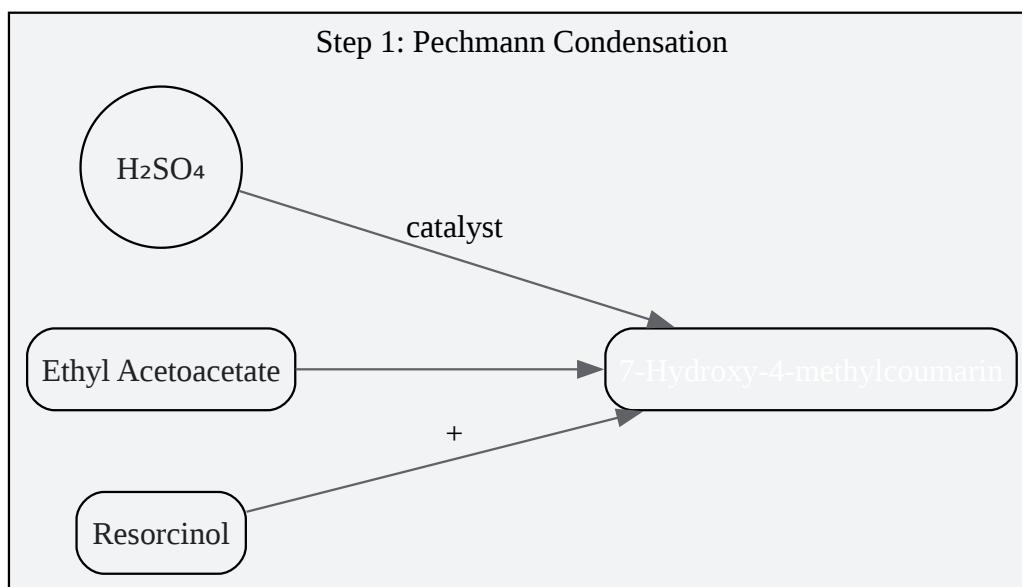
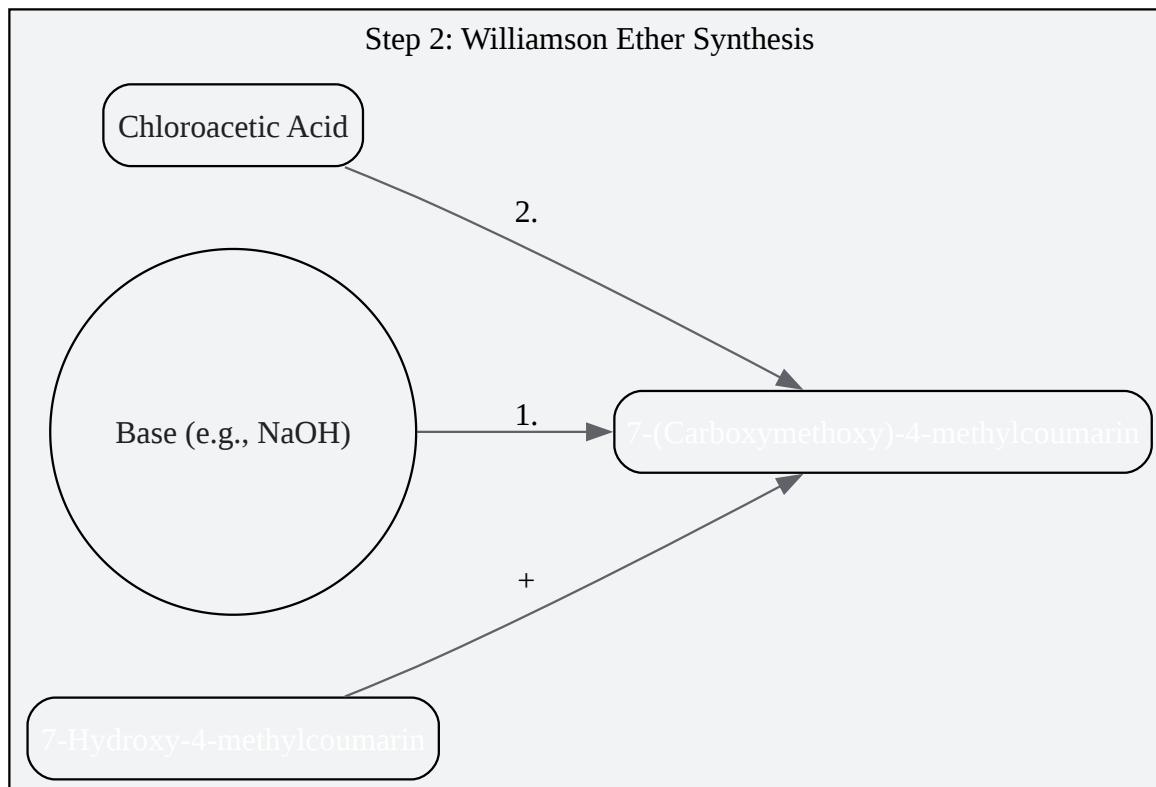
- In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent such as isopropanol.
- Add a base, such as an aqueous solution of sodium hydroxide, dropwise to the reaction mixture to deprotonate the phenolic hydroxyl group. Stir the mixture for approximately one hour at room temperature.
- Add sodium chloroacetate to the reaction mixture.
- Heat the reaction mixture to a moderate temperature (e.g., 55-60°C) and stir for several hours (e.g., 5 hours) to ensure the completion of the reaction.[10]
- After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.
- Collect the crude product by filtration.
- Purify the product by dissolving it in water and then precipitating it by pouring the solution into ethanol. The purified product can be collected by filtration and dried under vacuum.[10]

## Quantitative Data:

Reactant/Product	Molecular Formula	Molecular Weight (g/mol)	Role
7-Hydroxy-4-methylcoumarin	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>	176.17	Starting Material
Sodium Hydroxide	NaOH	40.00	Base
Sodium Chloroacetate	C <sub>2</sub> H <sub>2</sub> ClNaO <sub>2</sub>	116.48	Alkylating Agent
7-(Carboxymethoxy)-4-methylcoumarin	C <sub>12</sub> H <sub>10</sub> O <sub>5</sub>	234.20	Product

## Visualizing the Synthesis

To better illustrate the synthesis process, the following diagrams outline the chemical pathway and the experimental workflow.



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Caption: Chemical reaction pathway for the synthesis of **7-(Carboxymethoxy)-4-methylcoumarin**.



Precipitation in Ice Water  
& Filtration



Purification:  
Dissolution in NaOH &  
Reprecipitation with Acid



Acidification &  
Precipitation



Purification:  
Recrystallization/Washing



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Caption: Experimental workflow for the synthesis of **7-(Carboxymethoxy)-4-methylcoumarin**.

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